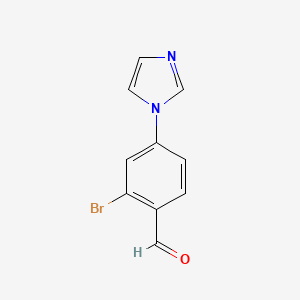

2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

2-bromo-4-imidazol-1-ylbenzaldehyde |

InChI |

InChI=1S/C10H7BrN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-7H |

InChI Key |

KDYPLUPJLQBYJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde typically involves the bromination of 4-(1H-imidazol-1-yl)benzaldehyde. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzaldehyde ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and stringent purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can participate in Suzuki coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Condensation Reactions: The aldehyde group can react with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of various substituted benzaldehydes.

Oxidation: 2-Bromo-4-(1H-imidazol-1-yl)benzoic acid.

Reduction: 2-Bromo-4-(1H-imidazol-1-yl)benzyl alcohol.

Scientific Research Applications

2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

Material Science: Used in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or active sites in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the molecular formulas, weights, and substituents of 2-bromo-4-(1H-imidazol-1-yl)benzaldehyde with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | C₁₀H₇BrN₂O | 267.08 | 2-Br, 4-imidazole, 1-CHO | Aldehyde, Bromine, Imidazole |

| 2-Bromo-4-(2-(4-hydroxyphenyl)imidazol-1-yl)benzaldehyde | C₁₆H₁₂BrN₂O₂ | 360.19 | 2-Br, 4-imidazole (with 4-hydroxyphenyl), 1-CHO | Aldehyde, Bromine, Hydroxyphenyl |

| 4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde | C₁₀H₇ClN₂O | 222.63 | 4-Cl, 2-imidazole, 1-CHO | Aldehyde, Chlorine, Imidazole |

| 1-Benzyl-4-bromoimidazole | C₁₀H₉BrN₂ | 237.10 | 4-Br, 1-benzyl | Benzyl, Bromine, Imidazole |

| 2-Bromo-4-chloro-1H-benzo[d]imidazole | C₇H₄BrClN₂ | 231.48 | 2-Br, 4-Cl (fused benzimidazole core) | Bromine, Chlorine, Benzimidazole |

Key Observations :

- Bromine vs. Chlorine: Brominated analogs (e.g., 267.08 g/mol) exhibit higher molecular weights than chlorinated counterparts (e.g., 222.63 g/mol), influencing solubility and reactivity .

- Substitution Patterns: The position of imidazole (e.g., 2- vs. 4-) alters electronic effects on the aldehyde group, impacting reactivity in condensation reactions .

Spectroscopic Characteristics

1H NMR Data Comparison :

Key Observations :

Biological Activity

2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings, emphasizing its implications in therapeutic applications.

Structural Overview

The molecular formula of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is C10H8BrN2O. The compound consists of a bromine atom attached to a benzaldehyde moiety, which is further substituted with an imidazole ring. This combination of aromatic and heterocyclic structures contributes to its chemical reactivity and biological potential.

Antimicrobial Activity

Compounds containing imidazole groups have also exhibited antimicrobial properties. Research indicates that similar imidazole derivatives can effectively combat bacteria and fungi. Although direct studies on 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde are sparse, the presence of the imidazole moiety aligns it with other biologically active compounds that possess antifungal and antibacterial activities .

Synthesis Methods

The synthesis of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde can be achieved through various methods, including:

- Bromination : The introduction of the bromine atom can be performed using brominating agents on 4-(1H-imidazol-1-yl)benzaldehyde.

- Condensation Reactions : The formation of the imidazole ring can occur through condensation reactions involving appropriate precursors under acidic or basic conditions.

These synthetic routes are crucial for producing derivatives that may enhance biological activity or selectivity.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(1H-Imidazol-1-yl)benzaldehyde | Imidazole ring without bromination | Antifungal, antibacterial activities |

| 2-Bromoaniline | Aromatic amine with a bromine substituent | Used in dye synthesis; different reactivity |

| 5-Bromoimidazole | Heterocyclic compound with a bromine atom | Diverse biological activities |

The presence of both an imidazole and an aldehyde group in 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde enhances its reactivity compared to other compounds, potentially leading to novel therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the broader class of imidazole-based compounds, revealing their mechanisms of action:

- Mechanistic Studies : Research has shown that certain imidazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways associated with cell survival . These findings suggest that 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde may share similar mechanisms worth exploring.

- Inhibition Studies : Compounds structurally related to 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde have been evaluated for their ability to inhibit key kinases involved in cancer progression, such as EGFR and HER2. These studies underscore the potential for developing this compound as a multi-targeted kinase inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.